

Vatalanib angiogenesis inhibition pathway explanation

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Compound Focus: Vatalanib Succinate

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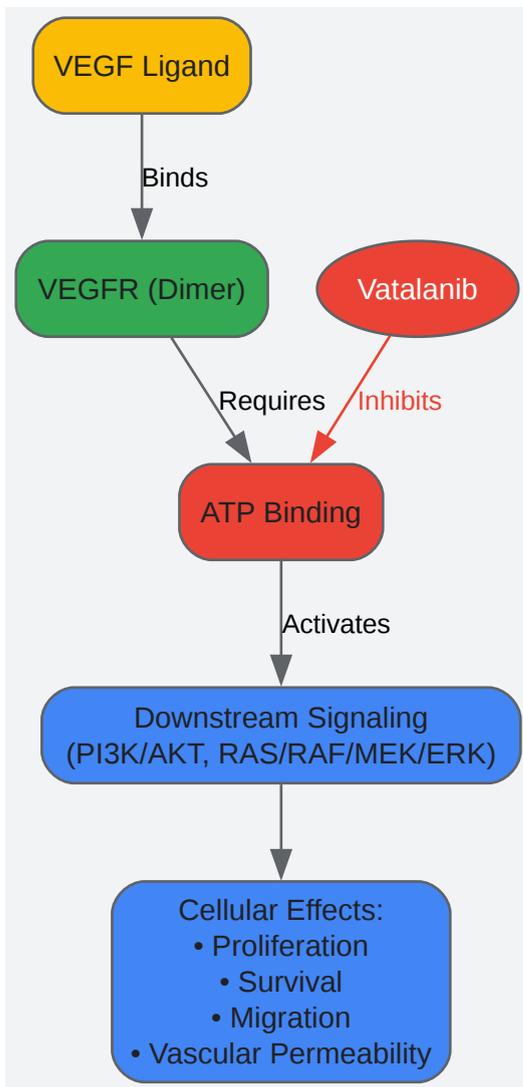
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Detailed Mechanism of Action

Vatalanib exerts its effects by competitively inhibiting the intracellular tyrosine kinase domains of VEGFRs, which are critical for pro-angiogenic signaling.

- **Inhibition of VEGFR Signaling:** The binding of VEGF to its receptor (particularly VEGFR-2) normally triggers receptor dimerization and autophosphorylation of tyrosine residues on the intracellular kinase domain. This initiates a downstream signaling cascade promoting endothelial cell survival, proliferation, migration, and vascular permeability. Vatalanib binds to the ATP-binding site of the tyrosine kinase domain, preventing phosphorylation and subsequent signal transduction [1] [2] [3].
- **Primary Target - VEGFR-2:** Vatalanib's most potent effect is on **VEGFR-2 (KDR)**, the primary mediator of VEGF-driven angiogenic signaling in endothelial cells [2] [3]. Inhibition of this receptor is considered central to its anti-angiogenic effect.
- **Multi-Target Inhibition:** By also inhibiting **PDGFR- β** and **c-Kit**, vatalanib may target other pathways involved in tumor vessel maturation and growth, potentially providing a broader anti-tumor effect [1] [3] [4].

The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by vatalanib:



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Experimental Evidence & Research Models

Early-phase clinical trials provide key evidence for vatalanib's activity, using standardized protocols to assess efficacy and biological effects.

Phase Ib Combination Therapy Study

A phase Ib study investigated vatalanib combined with the mTOR inhibitor everolimus in patients with advanced solid tumors, including a renal cell carcinoma (RCC) expansion cohort [5].

- **Primary Objective:** Determine the **Maximum Tolerated Dose (MTD)** and safety profile of the combination [5].
- **Dosing Protocol:** Vatalanib was administered orally once daily at doses up to 1000 mg, combined with everolimus 5 mg daily. The MTD was defined as vatalanib 1000 mg daily and everolimus 5 mg daily [5].
- **Efficacy Endpoints:** Assessed using **Response Evaluation Criteria in Solid Tumors (RECIST)**. Key outcomes included **Progression-Free Survival (PFS)** and **Overall Survival (OS)** [5].
- **Key Findings:** In the RCC cohort, median PFS was **5.8 months** and median OS was **16.5 months**. A partial response was observed in 29.2% of evaluable patients, with an additional 15 patients achieving stable disease, demonstrating the regimen's clinical activity [5].

Phase II Study in GIST

A phase II trial evaluated vatalanib as a single agent in patients with metastatic Gastrointestinal Stromal Tumour (GIST) resistant to imatinib [6].

- **Patient Population:** 45 patients with GIST progressing on imatinib (42.2% had also failed sunitinib) [6].
- **Dosing Protocol:** Vatalanib was administered at 1250 mg total daily dose. The protocol was amended during the trial from a once-daily to a twice-daily schedule to account for the drug's short half-life [6].
- **Assessment Method:** Tumor response was assessed primarily per **RECIST 1.0** [6].
- **Key Findings:** The study reported a **clinical benefit rate of 40.0%**, including two confirmed partial responses and 16 patients with stable disease. The median time to progression was longer in patients who had only received prior imatinib (5.8 months) compared to those who had also received sunitinib (3.2 months) [6].

Key Quantitative Data

The tables below summarize critical pharmacological and efficacy data from clinical studies.

Table 1: Pharmacokinetic and ADME Properties of Vatalanib

Property	Value / Description
Bioavailability	High (oral administration) [4]
Time to Peak (Tmax)	1.0 - 2.5 hours [6]

Property	Value / Description
Elimination Half-life	4 - 6 hours [5] [1] [6]
Metabolism	Extensive hepatic metabolism, mainly via CYP3A4 [4]
Route of Elimination	Fecal and renal [4]
Protein Binding	Not Available
Volume of Distribution	Not Available

Table 2: Summary of Clinical Efficacy from Select Trials

Trial / Indication	Key Efficacy Outcomes
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| Phase Ib with Everolimus (RCC cohort) [5] | - Median PFS: 5.8 months

- Median OS: 16.5 months
- Objective Response Rate (ORR): 29.2% (Partial Response) | | Phase II (GIST post-Imatinib) [6] | - Clinical Benefit Rate: 40.0%
- Partial Response: 4.4%
- Stable Disease: 35.6%
- Median TTP (Imatinib-only pretreated): 5.8 months |

Research and Development Context

- **Clinical Development Status:** Vatalanib remains an **investigational drug** and has not received approval from the US FDA or other major agencies [1] [4]. While Phase III trials (CONFIRM-1 and CONFIRM-2) in metastatic colorectal cancer did not meet their primary overall survival endpoints, they suggested potential benefit in patient subgroups, such as those with high lactate dehydrogenase (LDH) levels [7] [4] [8].
- **Ongoing Research:** Current research explores modifying the vatalanib structure to develop new analogs with improved properties, such as better solubility, lower central nervous system penetration to reduce side effects, and maintained or enhanced VEGFR-2 inhibitory activity [2].

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